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Compound of Interest

Compound Name: 2-Methyl-2H-indazol-6-ol

Cat. No.: B1437711 Get Quote

An In-depth Technical Guide to 2-Methyl-2H-indazol-6-ol
Introduction: The indazole scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, forming the

core of numerous pharmaceuticals.[1] Derivatives of indazole are pivotal as kinase inhibitors, anti-inflammatory agents, and anti-

cancer therapeutics.[1] A key intermediate in the synthesis of potent drugs like the antitumor agent Pazopanib is 2-Methyl-6-nitro-2H-

indazole, highlighting the significance of the 2-methyl-2H-indazole core.[2][3] This technical guide provides a comprehensive overview

of the physical and chemical properties of 2-Methyl-2H-indazol-6-ol, a functionalized derivative of this important scaffold. This

document is intended for researchers, medicinal chemists, and drug development professionals, offering foundational data, predictive

analysis, and practical insights into its handling and synthetic utility.

Molecular Structure and Core Identifiers
The structural integrity of a molecule dictates its physical behavior and chemical reactivity. 2-Methyl-2H-indazol-6-ol is characterized

by a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, with a methyl group at the N2 position and a

hydroxyl group at the C6 position.

Figure 1: Chemical structure of 2-Methyl-2H-indazol-6-ol.

The key identifiers for this compound are summarized below for unambiguous reference in procurement, synthesis, and regulatory

documentation.

Identifier Value Source

IUPAC Name 2-Methyl-2H-indazol-6-ol -

CAS Number 52470-67-4 [4]

Molecular Formula C₈H₈N₂O Derived

Molecular Weight 148.16 g/mol Derived

Physicochemical Properties
Understanding the physicochemical properties is fundamental to designing experimental protocols, including reaction conditions,

purification methods, and formulation strategies. While extensive experimental data for this specific molecule is not widely published,

we can predict its properties based on its structure and data from analogous compounds.
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Property Predicted Value / Observation Rationale and Comparative Insights

Appearance Off-white to brown crystalline solid.

Analogous compounds like 6-Amino-2-

methyl-2H-indazole are reported as brown

crystalline powders.[5] The phenolic hydroxyl

group and the aromatic system are

consistent with a crystalline solid state at

room temperature.

Melting Point 145 - 155 °C (Predicted)

The related 6-Amino-2-methyl-2H-indazole

has a melting point of 148-150 °C.[6] The

hydroxyl group can participate in hydrogen

bonding, suggesting a similar or slightly

higher melting point.

Boiling Point > 350 °C (Predicted)

The analogous 6-amino derivative has a

boiling point of ~355 °C at 760 mmHg.[6]

Significant intermolecular hydrogen bonding

from the -OH group will result in a high

boiling point.

Solubility

Soluble in methanol, ethanol, DMSO, and

ethyl acetate. Sparingly soluble in water and

non-polar solvents like hexanes.

The polar hydroxyl group and nitrogen atoms

allow for solubility in polar organic solvents.

The aromatic core limits solubility in water.

pKa ~9-10 (Predicted)

The hydroxyl group is phenolic. The pKa of

phenol is ~10. The electron-donating nature

of the fused heterocyclic system may slightly

increase the pKa relative to phenol, making it

a weak acid.

Predicted Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation and purity assessment. Based on the molecular structure, the following

spectral characteristics are anticipated:

¹H NMR:

Aromatic Protons (3H): Signals expected in the δ 7.0-8.0 ppm range, showing coupling patterns characteristic of a tri-substituted

benzene ring.

Indazole C3-H (1H): A singlet expected around δ 8.0-8.5 ppm.

N-Methyl Protons (3H): A sharp singlet expected around δ 4.0-4.2 ppm.

Hydroxyl Proton (1H): A broad singlet, exchangeable with D₂O, with a chemical shift dependent on concentration and solvent

(typically δ 5.0-9.0 ppm).

¹³C NMR:

Aromatic & Heterocyclic Carbons: 8 distinct signals expected in the δ 110-160 ppm range. The carbon attached to the hydroxyl

group (C6) would appear further downfield.
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N-Methyl Carbon: A signal expected in the δ 35-40 ppm range.

Infrared (IR) Spectroscopy:

O-H Stretch: A broad band in the 3200-3500 cm⁻¹ region, indicative of the hydrogen-bonded hydroxyl group.

C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Signals just below 3000 cm⁻¹ for the methyl group.

C=N and C=C Stretch: Sharp peaks in the 1500-1650 cm⁻¹ region.

C-O Stretch: A strong signal in the 1200-1260 cm⁻¹ region.

Mass Spectrometry (MS):

Molecular Ion Peak (M⁺): Expected at m/z = 148.16, corresponding to the molecular formula C₈H₈N₂O.

Chemical Reactivity and Synthesis
Reactivity Profile
The reactivity of 2-Methyl-2H-indazol-6-ol is governed by three key features:

The Phenolic Hydroxyl Group: This group is weakly acidic and can be deprotonated by a base. The resulting phenoxide is a potent

nucleophile, readily undergoing O-alkylation or O-acylation to form ethers and esters, respectively.

The Aromatic Benzene Ring: It is susceptible to electrophilic aromatic substitution (e.g., nitration, halogenation). The hydroxyl group

is an activating, ortho-, para-director, while the fused indazole ring's electronics will also influence regioselectivity.

The Indazole Nucleus: The nitrogen atoms have lone pairs, but the N2 position is already substituted. The C3 position of the 2H-

indazole system can undergo specific reactions like alkoxycarbonylation under metal-free, radical conditions.

Synthetic Workflow
A robust and regioselective synthesis is critical for obtaining 2-Methyl-2H-indazol-6-ol. Direct alkylation of 6-hydroxy-1H-indazole

often yields a mixture of N1 and N2 isomers. A more controlled approach involves installing the functional groups on a pre-methylated

scaffold. The following workflow outlines a plausible and efficient synthetic route starting from commercially available 6-nitro-1H-

indazole.

Figure 2: Proposed synthetic pathway for 2-Methyl-2H-indazol-6-ol.

Experimental Protocol (Illustrative)
Step 1: Synthesis of 2-Methyl-6-nitro-2H-indazole

Causality: This step establishes the required N2-methylation pattern. Using a methylating agent like dimethyl sulfate on the 6-nitro-

1H-indazole precursor is a known method.[2][3] The nitro group is a robust placeholder that can be converted to the desired

hydroxyl group in a later step.

To a solution of 6-nitro-1H-indazole (1.0 eq) in a suitable solvent like DMF or dichloromethane, add a base such as potassium

carbonate (1.5 eq).
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Cool the mixture in an ice bath and add dimethyl sulfate (1.2 eq) dropwise.

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude product,

which can be purified by column chromatography.

Step 2: Synthesis of 2-Methyl-2H-indazol-6-amine

Causality: The nitro group is efficiently and cleanly reduced to a primary amine using catalytic hydrogenation. This is a standard

transformation that sets up the subsequent diazotization reaction.[5]

Dissolve 2-methyl-6-nitro-2H-indazole (1.0 eq) in ethanol.

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker).

Stir vigorously at room temperature for 12 hours or until the reaction is complete (monitored by TLC).

Filter the mixture through Celite to remove the catalyst and wash the filter cake with ethanol.

Combine the filtrates and remove the solvent under reduced pressure to yield 2-methyl-2H-indazol-6-amine.[5]

Step 3: Synthesis of 2-Methyl-2H-indazol-6-ol

Causality: The Sandmeyer reaction provides a classic and reliable method for converting an aromatic primary amine to a hydroxyl

group via a diazonium salt intermediate.

Suspend 2-methyl-2H-indazol-6-amine (1.0 eq) in an aqueous solution of sulfuric acid.

Cool the mixture to 0-5 °C in an ice-salt bath.

Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to form the

diazonium salt.

In a separate flask, bring a volume of water to a boil.

Slowly add the cold diazonium salt solution to the boiling water. Vigorous nitrogen evolution will be observed.

After the addition is complete, continue heating for an additional 30 minutes.

Cool the reaction mixture to room temperature and extract the product with ethyl acetate.

Dry the organic layer, concentrate, and purify by chromatography to obtain the final product, 2-Methyl-2H-indazol-6-ol.

Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-Methyl-2H-indazol-6-ol is not readily available, data from structurally similar indazole

derivatives provides a strong basis for safe handling protocols.[7][8][9][10] The compound should be treated as a hazardous chemical.
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Key Safety Precautions:

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.

[7][8]

Handling: Avoid contact with skin, eyes, and clothing.[7] Do not breathe dust or vapors. Wash hands thoroughly after handling. Keep

away from incompatible materials such as strong oxidizing agents and amines.[7]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

Hazard First Aid Measures

Eye Contact

Immediately rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing. If irritation

persists, get medical attention.[9]

Skin Contact
Wash off immediately with plenty of soap and water for at least 15

minutes. If skin irritation occurs, seek medical advice.[9]

Inhalation
Remove person to fresh air and keep comfortable for breathing. Call

a poison center or doctor if you feel unwell.[9]

Ingestion
Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor

if you feel unwell.[9]

digraph "Lab_Safety_Workflow" {

layout=dot;

rankdir=TB;

node [shape=box, style="rounded,filled", fontname="Arial"];

edge [fontname="Arial"];

A [label="Task Assessment:\nReview SDS of Analogs", fillcolor="#FBBC05"];

B [label="Select & Don PPE:\nGoggles, Gloves, Lab Coat", fillcolor="#4285F4", fontcolor="#FFFFFF"];

C [label="Prepare Workspace:\nChemical Fume Hood", fillcolor="#4285F4", fontcolor="#FFFFFF"];

D [label="Weigh & Handle Compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

E [label="Perform Experiment", fillcolor="#34A853", fontcolor="#FFFFFF"];

F [label="Waste Disposal:\nSegregated Chemical Waste", fillcolor="#EA4335", fontcolor="#FFFFFF"];

G [label="Decontaminate:\nClean Workspace & Remove PPE", fillcolor="#4285F4", fontcolor="#FFFFFF"];

H [label="Wash Hands", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E -> F -> G -> H;

}

Figure 3: Standard laboratory safety workflow for handling indazole-based compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic

procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness

of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our

Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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